3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol
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Overview
Description
3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol is a complex organic compound characterized by the presence of an adamantyl group, an aminomethyl group, and a dihydro-isochromene structure with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the adamantyl intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the adamantyl intermediate.
Cyclization and hydroxylation: The final steps involve cyclization to form the dihydro-isochromene ring and subsequent hydroxylation to introduce the hydroxyl groups at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or dehydroxylated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The aminomethyl group can form hydrogen bonds and ionic interactions with biological targets, while the hydroxyl groups contribute to the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Contains an adamantyl group and an amine group but lacks the dihydro-isochromene structure.
3,4-dihydro-1H-isochromene-5,6-diol: Lacks the adamantyl and aminomethyl groups.
Adamantyl-terminated dendronized molecules: Similar in having an adamantyl group but differ in overall structure and functional groups.
Uniqueness
3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol is unique due to the combination of its adamantyl, aminomethyl, and dihydro-isochromene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C20H27NO3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2 |
InChI Key |
QLJOSZATCBCBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
Origin of Product |
United States |
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